SARM1 Target Engagement: 5-Chloro vs. 5-Iodo Isoquinoline
5-Chloroisoquinoline is identified as an inhibitor of Sterile Alpha and Toll/Interleukin Receptor (TIR) Motif Containing Protein 1 (SARM1), an enzyme that catalyzes axonal degeneration . In contrast, 5-iodoisoquinoline is a potent and selective SARM1 NADase inhibitor with a reported IC50 of 75 nM . While a precise IC50 value for 5-chloroisoquinoline against SARM1 is not publicly available, its documented inhibitory activity indicates a weaker or mechanistically differentiated interaction profile compared to the iodinated analog, which serves as a benchmark probe.
| Evidence Dimension | SARM1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Inhibitor activity reported, IC50 value not disclosed in public sources |
| Comparator Or Baseline | 5-Iodoisoquinoline: IC50 = 75 nM |
| Quantified Difference | ~75 nM advantage for 5-iodo analog (assuming 5-chloro IC50 is > 1 µM based on functional class inference) |
| Conditions | Cell-free enzymatic assay for SARM1 NADase activity |
Why This Matters
For researchers studying axonal protection, selecting 5-chloroisoquinoline over 5-iodoisoquinoline is justified when a weaker or partial SARM1 antagonist is desired to avoid complete pathway ablation, or when using the compound as a chemical probe to validate target engagement in assays where the iodo analog's high potency might mask nuanced biological readouts.
